molecular formula C19H28O6 B3030081 [4]-Gingerdiol 3,5-diacetate CAS No. 863780-88-5

[4]-Gingerdiol 3,5-diacetate

Cat. No.: B3030081
CAS No.: 863780-88-5
M. Wt: 352.4 g/mol
InChI Key: AUBPDZJRJKZQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Gingerdiol 3,5-diacetate is a derivative of gingerol, the active component of ginger. This compound is known for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. It is a diacetate ester of 4-gingerdiol, which means it has two acetate groups attached to the gingerdiol molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Gingerdiol 3,5-diacetate typically involves the acetylation of 4-gingerdiol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually performed under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of 4-Gingerdiol 3,5-diacetate can be achieved through a similar acetylation process. the reaction conditions are optimized for large-scale production, including the use of continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Gingerdiol 3,5-diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form -gingerdiol.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of -gingerdiol.

    Substitution: Formation of substituted gingerdiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Gingerdiol 3,5-diacetate is used as a starting material for the synthesis of various bioactive compounds

Biology

In biological research, this compound is studied for its potential anti-inflammatory and antioxidant properties. It is used in cell culture studies to investigate its effects on various cellular pathways and mechanisms.

Medicine

In medicine, 4-Gingerdiol 3,5-diacetate is being explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of inflammatory diseases and as an antioxidant agent.

Industry

In the industry, this compound is used in the formulation of dietary supplements and functional foods. Its potential health benefits make it an attractive ingredient for the nutraceutical market.

Mechanism of Action

The mechanism of action of 4-Gingerdiol 3,5-diacetate involves its interaction with various molecular targets and pathways. It is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Gingerol : Another active component of ginger with similar anti-inflammatory and antioxidant properties.
  • 8-Gingerol : A longer-chain homolog of 4-gingerdiol with enhanced bioactivity.
  • 10-Gingerol : Known for its potent anti-inflammatory effects.

Uniqueness

4-Gingerdiol 3,5-diacetate is unique due to its specific acetylation pattern, which may enhance its stability and bioavailability compared to other gingerol derivatives. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

[6-acetyloxy-8-(4-hydroxy-3-methoxyphenyl)octan-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O6/c1-5-6-16(24-13(2)20)12-17(25-14(3)21)9-7-15-8-10-18(22)19(11-15)23-4/h8,10-11,16-17,22H,5-7,9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBPDZJRJKZQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181941
Record name 3,5-Octanediol, 1-(4-hydroxy-3-methoxyphenyl)-, 3,5-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53254-50-5
Record name 3,5-Octanediol, 1-(4-hydroxy-3-methoxyphenyl)-, 3,5-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53254-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Octanediol, 1-(4-hydroxy-3-methoxyphenyl)-, 3,5-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4]-Gingerdiol 3,5-diacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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